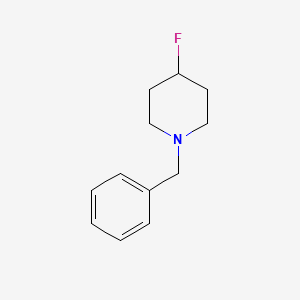

1-Benzyl-4-fluoropiperidine

説明

1-Benzyl-4-fluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has gained significant attention in recent years due to its potential applications in scientific research.

科学的研究の応用

Drug Discovery and Development

1-Benzyl-4-fluoropiperidine: is a valuable compound in the field of drug discovery. Its incorporation into drug candidates can significantly improve pharmacokinetic and physicochemical properties . The high bond energy of the C-F bond contributes to increased metabolic stability, while the electronic effects of fluorine allow for the modification of critical properties such as pKa. This fine-tuning of polarity and lipophilicity can enhance solubility and membrane permeability, potentially increasing the success rate in clinical trials .

Conformational Studies in Medicinal Chemistry

The compound plays a crucial role in understanding the conformational behavior of fluorinated compounds. Systematic surveys using NMR spectroscopy and computational investigations have shown that solvation and solvent polarity significantly influence the conformational preferences of fluorinated piperidine derivatives . This knowledge is instrumental in designing conformationally rigid molecular scaffolds for drug development .

Proteomics Research

In proteomics, 1-Benzyl-4-fluoropiperidine serves as a biochemical tool. It is used to study protein interactions and functions, as its properties can be leveraged to modify peptides and proteins in a way that aids in the identification and understanding of proteomic complexities .

Radiotracer Development for PET Imaging

The radiolabelling of 1-Benzyl-4-fluoropiperidine derivatives is being explored to develop novel building blocks for radiotracers in positron emission tomography (PET) imaging . PET imaging is a powerful diagnostic tool, and the introduction of fluorine-18 labeled compounds can provide high-resolution images for medical diagnostics .

Molecular Design and Synthesis

Fluorinated piperidines, including 1-Benzyl-4-fluoropiperidine , are used to create highly polar compounds with specific conformational orientations. This feature is particularly useful in the design and synthesis of new molecules with desired properties for various scientific applications .

Physicochemical Property Modification

The introduction of fluorine atoms into molecules like 1-Benzyl-4-fluoropiperidine is a common practice across many fields of research due to their unique properties. The ability to modify physicochemical properties such as metabolic stability, solubility, and membrane permeability makes this compound a versatile tool in the development of materials and chemicals with specific characteristics .

特性

IUPAC Name |

1-benzyl-4-fluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVYYRFAUPEDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375741 | |

| Record name | 1-benzyl-4-fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-fluoropiperidine | |

CAS RN |

764664-42-8 | |

| Record name | 1-benzyl-4-fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

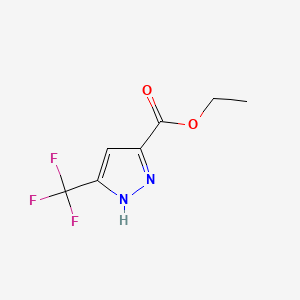

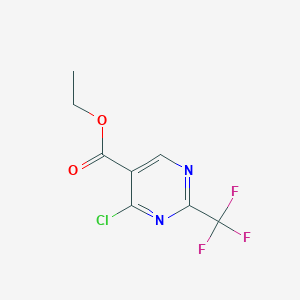

Q1: What is the significance of synthesizing Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate?

A1: The paper describes the synthesis of Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, highlighting its potential as a "pharmaceutical building block" []. This suggests the compound itself might not be a final drug candidate, but its unique structure, particularly the presence of fluorine, makes it a valuable starting point for developing new pharmaceuticals. Fluorine's unique properties can influence a molecule's stability, metabolic pathway, and binding affinity to target proteins, making it a desirable feature in drug design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。